2-[(E)-[(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)IMINO]METHYL]-4,6-DIIODOPHENOL
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Overview
Description
2-[(E)-[(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)IMINO]METHYL]-4,6-DIIODOPHENOL is a complex organic compound that features a tetrazole ring and a phenol group with two iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-[(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)IMINO]METHYL]-4,6-DIIODOPHENOL typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize by-products. The use of continuous flow reactors can also be considered to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-[(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)IMINO]METHYL]-4,6-DIIODOPHENOL can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and efficiency .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while nucleophilic substitution of the iodine atoms can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-[(E)-[(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)IMINO]METHYL]-4,6-DIIODOPHENOL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism by which 2-[(E)-[(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)IMINO]METHYL]-4,6-DIIODOPHENOL exerts its effects involves interactions with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The phenol group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-1,2,3,4-tetrazole: Shares the tetrazole ring but lacks the phenol and iodine groups.
4,6-Diiodophenol: Contains the phenol and iodine groups but lacks the tetrazole ring.
2-Hydroxy-5-iodobenzaldehyde: Similar structure but with different functional groups.
Uniqueness
2-[(E)-[(5-AMINO-1H-1,2,3,4-TETRAZOL-1-YL)IMINO]METHYL]-4,6-DIIODOPHENOL is unique due to the combination of the tetrazole ring, phenol group, and iodine atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[(E)-(5-aminotetrazol-1-yl)iminomethyl]-4,6-diiodophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6I2N6O/c9-5-1-4(7(17)6(10)2-5)3-12-16-8(11)13-14-15-16/h1-3,17H,(H2,11,13,15)/b12-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMUNXWASIAWLZ-KGVSQERTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=NN2C(=NN=N2)N)O)I)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1/C=N/N2C(=NN=N2)N)O)I)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6I2N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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